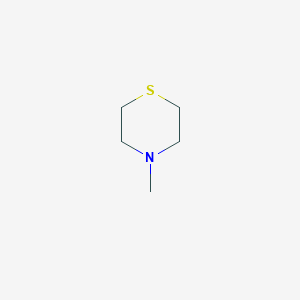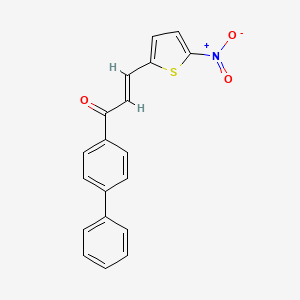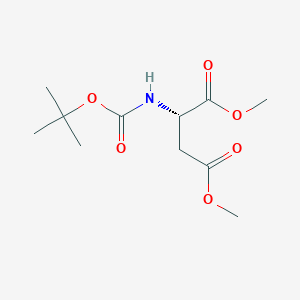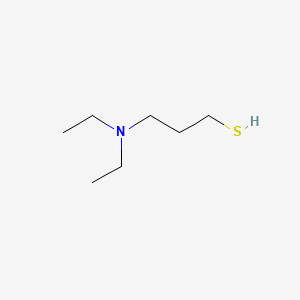
N-Ethyl-N-methyl-4-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-N-methyl-4-nitroaniline is an organic compound with the molecular formula C9H12N2O2. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by ethyl and methyl groups, and a nitro group is attached to the para position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-methyl-4-nitroaniline typically involves the nitration of N-ethyl-N-methylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the para position of the benzene ring. The reaction is exothermic and requires careful temperature control to avoid over-nitration or decomposition of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems for the addition of reagents and temperature monitoring ensures consistent product quality and higher yields.
化学反応の分析
Types of Reactions
N-Ethyl-N-methyl-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like iron and hydrochloric acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: Although less common, the compound can be oxidized under strong oxidative conditions to form nitroso or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: N-Ethyl-N-methyl-4-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Nitroso derivatives or other oxidized products.
科学的研究の応用
N-Ethyl-N-methyl-4-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of corrosion inhibitors, stabilizers for explosives, and other industrial chemicals.
作用機序
The mechanism of action of N-Ethyl-N-methyl-4-nitroaniline depends on its interaction with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
類似化合物との比較
N-Ethyl-N-methyl-4-nitroaniline can be compared with other similar compounds such as:
N-Methyl-4-nitroaniline: Similar structure but lacks the ethyl group, leading to different chemical and biological properties.
N-Ethyl-4-nitroaniline: Lacks the methyl group, which can affect its reactivity and applications.
N,N-Dimethyl-4-nitroaniline: Contains two methyl groups instead of ethyl and methyl, resulting in different physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs.
特性
CAS番号 |
56269-48-8 |
|---|---|
分子式 |
C9H12N2O2 |
分子量 |
180.2 g/mol |
IUPAC名 |
N-ethyl-N-methyl-4-nitroaniline |
InChI |
InChI=1S/C9H12N2O2/c1-3-10(2)8-4-6-9(7-5-8)11(12)13/h4-7H,3H2,1-2H3 |
InChIキー |
IOGXWDULLFRVFZ-UHFFFAOYSA-N |
SMILES |
CCN(C)C1=CC=C(C=C1)[N+](=O)[O-] |
正規SMILES |
CCN(C)C1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-7-amine](/img/structure/B3053737.png)







